molecular formula C14H18N2O2S2 B2418269 N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide CAS No. 952981-69-0

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide

Cat. No.: B2418269
CAS No.: 952981-69-0
M. Wt: 310.43
InChI Key: KPEQLLNYHWGXLT-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is an organic compound with the molecular formula C14H18N2O2S2 and a molecular weight of 310.43. This compound features a thiophene ring, a sulfonamide group, and a dimethylamino group, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide serves as a versatile building block in organic synthesis. Its unique thiophene and sulfonamide functionalities allow for the creation of more complex molecules through various chemical reactions.

Synthetic Routes

  • The compound can be synthesized via methods such as the Gewald reaction, which involves the condensation of thiophene derivatives with sulfonamide precursors. This reaction typically yields high purity compounds suitable for further applications .

Biological Applications

Antimicrobial Properties

  • Recent studies have investigated the compound's antimicrobial efficacy. It has shown significant activity against various pathogens, including multidrug-resistant strains of bacteria. For example, it demonstrated lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid .

Anticancer Activity

  • This compound has been evaluated for its anticancer properties. In vitro studies revealed that the compound reduced cell viability in several cancer cell lines at concentrations above 10 µM, indicating potential as a therapeutic agent against cancer .

Medical Applications

Therapeutic Potential

  • The compound is being explored for its potential therapeutic applications, particularly as an anti-inflammatory agent. Its mechanism of action involves inhibiting specific enzymes by mimicking natural substrates, disrupting metabolic pathways associated with inflammation .

Endothelin Modulation

  • There is ongoing research into the use of sulfonamide derivatives, including this compound, in modulating endothelin activity. Endothelin is implicated in various cardiovascular diseases, and compounds that can effectively regulate its activity may offer new treatment avenues for conditions such as hypertension and heart disease .

Industrial Applications

Organic Semiconductors

  • This compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it a candidate for improving the efficiency and performance of electronic devices .

Case Studies

Study Focus Findings
Antibacterial Efficacy Demonstrated significant activity against MRSA strains with MIC values lower than linezolid.
Cytotoxic Effects Showed a remarkable reduction in cell viability in cancer cell lines at concentrations >10 µM.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonamide group and a dimethylamino phenethyl moiety. This unique structure is thought to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase :
    • The compound has been shown to inhibit carbonic anhydrase (CA), particularly CA IX, which is involved in tumor growth and metastasis. Inhibitors like this compound exhibit IC50 values in the nanomolar range, indicating high potency against CA IX .
  • Induction of Apoptosis :
    • Studies indicate that this compound may induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves increasing the percentage of annexin V-FITC-positive apoptotic cells significantly compared to controls .
  • Antibacterial Activity :
    • The compound demonstrates antibacterial properties, particularly against Staphylococcus aureus and Klebsiella pneumoniae, with significant inhibition rates observed at concentrations as low as 50 μg/mL .

Case Studies and Experimental Data

Research has highlighted various aspects of the biological activity of this compound:

  • Enzyme Inhibition :
    • A study reported that analogues of thiophene sulfonamides showed IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, demonstrating remarkable selectivity over other carbonic anhydrases .
  • Cellular Uptake Studies :
    • High-performance liquid chromatography (HPLC) was used to analyze cellular uptake in MDA-MB-231 cells, confirming effective absorption of the active compounds .
  • Antibacterial Efficacy :
    • Compounds related to this compound exhibited significant antibacterial effects, with one compound showing an 80.69% inhibition rate against S. aureus compared to a positive control .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for this compound:

PropertyValue
Human Intestinal Absorption+0.8757
Blood Brain Barrier+0.9386
Caco-2 Permeability+0.6071
CYP450 3A4 SubstrateYes
Ames TestToxicity risk

These properties indicate good potential for oral bioavailability and central nervous system penetration .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide?

Answer:
The synthesis typically involves coupling thiophene-2-sulfonamide derivatives with substituted phenethylamine precursors. Key steps include:

  • Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with 4-(dimethylamino)phenethylamine in anhydrous conditions (e.g., DCM, under nitrogen) .
  • Purification : Recrystallization using solvents like ethanol or dioxane to isolate the pure product .
  • Characterization : Confirmation via 1H^1H/13C^{13}C NMR, IR (sulfonamide S=O stretch ~1350 cm1^{-1}), and elemental analysis .

Q. Advanced: How can reaction conditions be optimized to minimize side products during sulfonamide coupling?

Answer:
Optimization strategies include:

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis or overreaction .
  • Solvent selection : Use aprotic solvents (e.g., THF or DCM) to stabilize intermediates and reduce nucleophilic interference .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress .

Q. Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:
Critical techniques include:

  • NMR spectroscopy : 1H^1H NMR for dimethylamino protons (~2.2 ppm) and aromatic thiophene signals (~7.0–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray crystallography : For unambiguous structural confirmation, especially if polymorphism is suspected .

Q. Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:
Address contradictions by:

  • Replicating assays : Standardize protocols (e.g., enzyme inhibition assays at fixed pH and temperature) .
  • Purity verification : Use HPLC with UV/Vis detection to rule out impurities affecting activity .
  • Computational validation : Perform molecular docking to correlate structural features (e.g., sulfonamide orientation) with activity trends .

Q. Basic: What biological targets are commonly explored for this compound?

Answer:
Primary targets include:

  • Enzymes : Carbonic anhydrase isoforms (due to sulfonamide’s Zn2+^{2+}-binding affinity) .
  • Receptors : GPCRs (leveraging the dimethylamino group’s basicity for receptor interaction) .
  • Antimicrobial activity : Assessed via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .

Q. Advanced: How can crystallographic data inform polymorphism studies for this compound?

Answer:

  • X-ray diffraction : Determine unit cell parameters and hydrogen-bonding networks to identify polymorphic forms .
  • Thermal analysis : Use DSC (Differential Scanning Calorimetry) to detect phase transitions between crystalline forms .
  • Solvent screening : Recrystallize from varied solvents (e.g., acetonitrile vs. ethanol) to isolate distinct polymorphs .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential sulfonamide dust inhalation risks .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Q. Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Answer:

  • Analog synthesis : Modify the dimethylamino group (e.g., replace with pyrrolidino or morpholino) to alter lipophilicity .
  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to enhance target selectivity .
  • Pharmacokinetic profiling : Measure logP and plasma stability to optimize bioavailability .

Q. Basic: What solvents are suitable for recrystallizing this sulfonamide?

Answer:
Preferred solvents include:

  • Ethanol/water mixtures : For high-yield recrystallization .
  • Dioxane : Effective for removing hydrophobic impurities .
  • Ethyl acetate/hexane : For gradual crystal growth and improved purity .

Q. Advanced: How can metabolic stability be assessed for this compound in preclinical studies?

Answer:

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to measure degradation half-life .
  • LC-MS/MS : Quantify metabolites (e.g., demethylated or sulfonamide-cleaved products) .
  • CYP450 inhibition screening : Identify isoform-specific interactions that may affect drug-drug interactions .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-16(2)13-7-5-12(6-8-13)9-10-15-20(17,18)14-4-3-11-19-14/h3-8,11,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQLLNYHWGXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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